molecular formula C11H14ClNO B2826641 5-(Chloromethyl)-2-cyclopentyloxypyridine CAS No. 1250546-74-7

5-(Chloromethyl)-2-cyclopentyloxypyridine

Cat. No. B2826641
CAS RN: 1250546-74-7
M. Wt: 211.69
InChI Key: DQHWEFSBJAZBLR-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, other names, and its structural formula. The structure can often be found in chemical databases .


Synthesis Analysis

The synthesis of a compound can be found in the chemical literature, particularly in journals dedicated to synthetic chemistry . The synthesis usually involves a series of chemical reactions, starting from readily available starting materials.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystallographic methods can provide detailed three-dimensional structures .


Chemical Reactions Analysis

Information about the chemical reactions involving the compound can be found in the chemical literature. This includes reactions in which the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, optical activity, and reactivity. These can be found in chemical databases or determined experimentally .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

CMCP serves as a versatile building block in organic synthesis. Its chloromethyl group allows for functionalization, making it valuable for creating more complex molecules. Researchers have explored its use in the synthesis of pharmaceutical compounds, including neonicotinoids . Additionally, CMCP derivatives may exhibit bioactivity, making them relevant in drug discovery.

Cross-Linked Polymer Materials

Hyper cross-linked polymers (HCPs) are porous materials with high surface areas and excellent adsorption properties. CMCP can be incorporated into HCPs, enhancing their reactivity and stability. These materials find applications in water treatment, gas storage, supercapacitors, and catalysis . The synthesis of HCPs involves Friedel-Craft reactions, post-crosslinking, and direct poly-condensation reactions.

Hydrophobic Analog of Biomass-Derived 5-(Hydroxymethyl)furfural (HMF)

CMCP is a hydrophobic analog of HMF, a renewable chemical intermediate. Unlike HMF, CMCP exhibits superior thermal and hydrolytic stability, simplifying isolation and purification. Researchers have explored its potential in supplanting HMF in derivative chemistry . The halogenated nature of CMCP allows for direct production from biomass.

Deep Eutectic Solvent (DES)-Assisted Synthesis

CMCP can be synthesized from sugars using metal chlorides as catalysts in DES. This green approach offers an alternative to petroleum-based processes. AlCl3·6H2O has been identified as an effective catalyst for CMCP production .

Derivatives and Analogues

Beyond CMCP, other derivatives of HMF, such as 5-(bromomethyl)furfural (BMF), 5-(formyloxymethyl)furfural (FMF), and 5-(acetoxymethyl)furfural (AMF), have been investigated. These compounds exhibit diverse properties and applications, including hydrophobicity and stability .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical, as well as instructions for safe handling and disposal .

properties

IUPAC Name

5-(chloromethyl)-2-cyclopentyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHWEFSBJAZBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250546-74-7
Record name 5-(chloromethyl)-2-(cyclopentyloxy)pyridine
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